Cellotriose
Overview
Description
Cellotriose is a trisaccharide composed of three glucose molecules linked by β-1,4-glycosidic bonds. It is a type of cellooligosaccharide, which are short chains of glucose units derived from the hydrolysis of cellulose. This compound is an important intermediate in the enzymatic breakdown of cellulose and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Cellotriose, also known as D-(+)-Cellotriose, is primarily targeted by various bacteria and fungi that produce cellulase enzymes . These enzymes, which include endoglucanases and exoglucanases, act on the chains of cellulose, resulting in the release of glucose and cellobiose .
Mode of Action
The interaction of this compound with its targets involves a process known as cellulolysis. In this process, cellulase enzymes bind to cellulose surfaces and generate new chain ends by hydrolyzing β-1,4-D-glycosidic bonds . Exoglucanases, in particular, bind to free chain ends and hydrolyze glycosidic bonds in a processive manner, releasing cellobiose units .
Biochemical Pathways
The action of cellulase enzymes on this compound affects several biochemical pathways. The degradation of cellulose releases cellobiose and longer cellodextrins, which are imported and further degraded in the cytosol to fuel the cells . This process involves the action of several cellulases gathered in extracellular multi-enzyme complexes called cellulosomes .
Pharmacokinetics
It is known that the compound is involved in the process of cellulolysis, which involves the breakdown of cellulose into simpler sugars . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would be an interesting area for future research.
Result of Action
The action of cellulase enzymes on this compound results in the release of glucose and cellobiose . This process is essential for the efficient digestion of cellulose. The resulting sugars can then be used as a source of energy for various cellular processes .
Action Environment
The action of cellulase enzymes on this compound is influenced by several environmental factors. For instance, the presence of other enzymes can affect the rate of cellulolysis. The synergistic action of cellulase components has been explained by a competitive adsorption mechanism where the endoglucanase action is accelerated along with successive desorption of this enzyme . Additionally, the spatial heterogeneity of the cellulose surface and enzyme crowding can lead to a reduction in hydrolysis rates .
Biochemical Analysis
Biochemical Properties
Cellotriose interacts with several enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme cellobiose 2-epimerase, which reversibly epimerizes the reducing end d-glucose residue of β- (1→4)-linked disaccharides to d-mannose residue . Moreover, it is a substrate for the enzyme 4-O-β-d-mannosyl-d-glucose phosphorylase, which catalyzes the specific phosphorolysis of Manβ1-4Glc to α-d-mannose 1-phosphate .
Cellular Effects
In anaerobic cellulolytic microorganisms, cellulolysis releases cellobiose and longer cellodextrins, including this compound, which are imported and further degraded in the cytosol to fuel the cells . This process influences cell function, impacting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes like cellobiose 2-epimerase and 4-O-β-d-mannosyl-d-glucose phosphorylase. These enzymes catalyze the conversion of this compound into other compounds, influencing gene expression and enzyme activation .
Metabolic Pathways
This compound is involved in the metabolic pathway of cellulose degradation. It interacts with enzymes like cellobiose 2-epimerase and 4-O-β-d-mannosyl-d-glucose phosphorylase, affecting metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of this compound is likely within the cytosol, where it is further degraded to fuel cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Cellotriose can be synthesized through the enzymatic hydrolysis of cellulose using cellulases, which are enzymes that break down cellulose into smaller oligosaccharides. The process involves the use of endoglucanases, exoglucanases, and β-glucosidases to cleave the β-1,4-glycosidic bonds in cellulose, resulting in the formation of this compound and other cellooligosaccharides .
Industrial Production Methods
In industrial settings, this compound is typically produced through the partial hydrolysis of cellulose using cellulases. The process involves the use of microbial cellulases, which are produced by various microorganisms such as fungi and bacteria. The hydrolysis is carried out under controlled conditions of pH and temperature to optimize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Cellotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of this compound results in the formation of glucose units, while oxidation can lead to the formation of gluconic acid derivatives. Glycosylation reactions involve the addition of glucose units to this compound, forming longer oligosaccharides .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using cellulases at pH 4.8 and 30°C.
Oxidation: Chemical oxidation using reagents such as hydrogen peroxide or sodium periodate.
Glycosylation: Enzymatic glycosylation using glycosyltransferases at optimal pH and temperature conditions.
Major Products
Hydrolysis: Glucose
Oxidation: Gluconic acid derivatives
Glycosylation: Longer cellooligosaccharides such as cellotetraose and cellopentaose.
Scientific Research Applications
Cellotriose has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the enzymatic hydrolysis of cellulose and the mechanisms of cellulase action.
Biology: Investigated for its role in plant cell wall degradation and its potential as a prebiotic to promote gut health.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond.
Cellotetraose: A tetrasaccharide composed of four glucose molecules linked by β-1,4-glycosidic bonds.
Cellopentaose: A pentasaccharide composed of five glucose molecules linked by β-1,4-glycosidic bonds.
Uniqueness of Cellotriose
This compound is unique among cellooligosaccharides due to its specific structure and properties. It serves as an important intermediate in the enzymatic hydrolysis of cellulose and has distinct applications in various fields of research and industry. Its relatively small size compared to longer cellooligosaccharides makes it easier to study and manipulate in laboratory settings .
Properties
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859579 | |
Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] | |
Record name | Cellulase | |
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CAS No. |
9012-54-8, 1109-28-0, 9037-55-2, 6118-87-2 | |
Record name | Cellulase | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cellulase | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |
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Record name | D-Galactan | |
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Record name | beta-D-Galactopyranosyl-(1->4)-beta-D-galactopyranosyl-(1->4)-D-galactose | |
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URL | http://www.hmdb.ca/metabolites/HMDB0038852 | |
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ANone: Cellotriose acts as a damage-associated molecular pattern (DAMP) in plants, triggering responses related to cell wall integrity. [] In Arabidopsis, it interacts with the CELLOOLIGOMER RECEPTOR KINASE1 (CORK1) receptor, leading to immune responses such as reactive oxygen species production, defense gene activation, and biosynthesis of defense hormones. [] Interestingly, this compound also plays a crucial role in the symbiotic relationship between the fungus Piriformospora indica and Arabidopsis. [] It activates a poly(A) ribonuclease in the plant, ultimately influencing root development and plant growth. []
ANone: this compound acts as a key elicitor for the pathogenic lifestyle of several Streptomyces species that cause common scab disease in root and tuber crops. [, ] The bacteria recognize this compound through the substrate-binding protein CebE. [, , ] This recognition triggers the production of thaxtomin phytotoxins, the primary virulence factors of these bacteria. [, ]
ANone: this compound is a trisaccharide with the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.
ANone: While the provided research primarily focuses on biological activity and structural studies, specific spectroscopic data like NMR and FTIR spectra are detailed in some studies investigating the degradation of this compound. [, ] For instance, these techniques help analyze the products formed from this compound degradation in oxidative and alkaline media, providing insights into the compound's chemical reactivity. [, ]
ANone: The provided research primarily focuses on the biological aspects of this compound, and there is limited information regarding its material compatibility.
ANone: this compound is susceptible to degradation in both oxidative and alkaline environments. [, ] Studies utilizing techniques like HPLC, FTIR, and GC-MS have identified various degradation products formed under these conditions, highlighting the influence of environmental factors on this compound stability. [, ]
ANone: this compound serves as both a substrate and product for various enzymes involved in cellulose degradation and synthesis. For instance, β-glucosidases can hydrolyze this compound to glucose. [, ] Conversely, some β-glucosidases and cellodextrin phosphorylases can utilize this compound as a building block for synthesizing longer cello-oligosaccharides. [, ]
ANone: Several enzymes play crucial roles in this compound metabolism. β-Glucosidases are essential for hydrolyzing this compound into glucose. [, ] Cellodextrin phosphorylase catalyzes the reversible phosphorolysis of this compound, generating glucose 1-phosphate and cellobiose. [] Additionally, endo-β-1,4-glucanases cleave this compound from longer cello-oligosaccharides during cellulose degradation. [, ]
ANone: Computational techniques like molecular dynamics (MD) simulations have been valuable in studying the interaction of this compound with enzymes like licheninase. [] These simulations help understand the binding energy, structural specificity, and stability of the enzyme-substrate complex. [] Additionally, conformational analysis using force field calculations has been used to understand the three-dimensional structure and energy landscape of this compound. [, ]
ANone: Yes, modifications to the this compound structure, even subtle ones like reduction of the reducing end, can significantly impact its interaction with enzymes like endo-β-1,4-glucanases. [] These changes might alter the enzyme's binding affinity, cleavage site preference, and overall hydrolytic activity. []
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